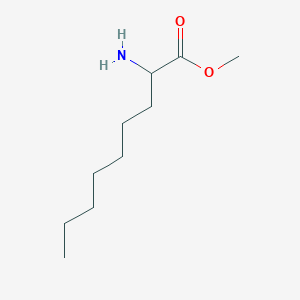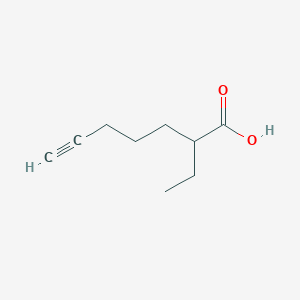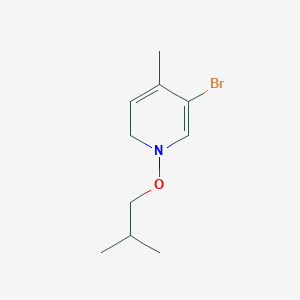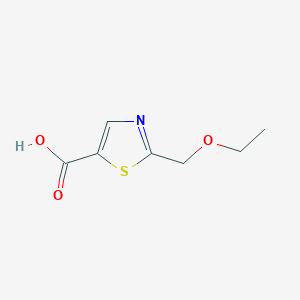
Methyl 2-aminononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-aminononanoate is an organic compound with the molecular formula C10H21NO2 It is a methyl ester derivative of 2-aminononanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-aminononanoate can be synthesized through several methods. One common approach involves the esterification of 2-aminononanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-aminononanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Alcohols.
Substitution: Amides, substituted amines.
Applications De Recherche Scientifique
Methyl 2-aminononanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for surfactants and lubricants.
Mécanisme D'action
The mechanism by which methyl 2-aminononanoate exerts its effects depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in reactions that modify its structure. The ester group can be hydrolyzed by esterases, releasing the active 2-aminononanoic acid, which can then interact with various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-aminodecanoate
- Methyl 2-aminoundecanoate
- Methyl 2-aminododecanoate
Comparison
Methyl 2-aminononanoate is unique due to its specific chain length and the presence of both an amino and ester functional group. This combination allows for diverse chemical reactivity and potential applications. Compared to its analogs with longer or shorter carbon chains, this compound may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where its properties are advantageous.
Propriétés
Numéro CAS |
181212-92-0 |
|---|---|
Formule moléculaire |
C10H21NO2 |
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
methyl 2-aminononanoate |
InChI |
InChI=1S/C10H21NO2/c1-3-4-5-6-7-8-9(11)10(12)13-2/h9H,3-8,11H2,1-2H3 |
Clé InChI |
XCEHSTDRCVKULW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)









